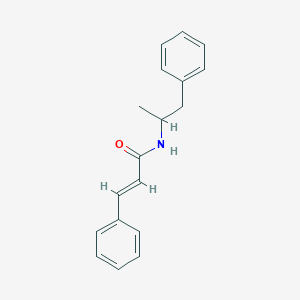
1-(3,5-dimethoxybenzyl)-3-piperidinol
Übersicht
Beschreibung
1-(3,5-dimethoxybenzyl)-3-piperidinol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MDPBP, which stands for 3,4-methylenedioxy-α-pyrrolidinobutyrophenone. MDPBP is a synthetic stimulant drug that belongs to the class of cathinones. It is a potent psychostimulant that has been found to produce effects similar to those of other stimulants such as amphetamines and cocaine.
Wirkmechanismus
MDPBP works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPBP has been found to produce a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
MDPBP has several advantages for use in scientific research. It is a potent stimulant that produces effects similar to those of other stimulants such as amphetamines and cocaine, making it a useful tool for studying the central nervous system. However, its use is limited due to its potential for abuse and its potential to produce adverse effects on the body.
Zukünftige Richtungen
There are several future directions for research on MDPBP. One area of interest is its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is its potential as a tool for studying the role of neurotransmitters in the brain and their effects on behavior. Additionally, further research is needed to better understand the long-term effects of MDPBP on the body and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
MDPBP has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to produce an increase in the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-6-11(7-14(8-13)18-2)9-15-5-3-4-12(16)10-15/h6-8,12,16H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUULGGKAXRXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCC(C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[1-(2-naphthyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845262.png)
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)

![2-{2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845278.png)
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3845285.png)
![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)

![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)

![2-(2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845338.png)
![N-{4-[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]phenyl}acetamide](/img/structure/B3845339.png)
